beta-D-Psicofuranose

Description

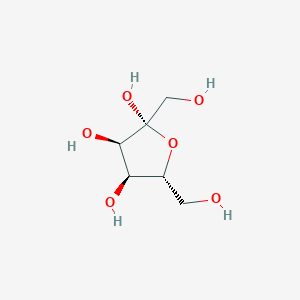

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-KVTDHHQDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@](O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-24-6 | |

| Record name | beta-D-Psicofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-PSICOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7VIM0WN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-D-Psicofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-D-Psicofuranose, a structural isomer of fructose, is a monosaccharide of significant interest in the fields of medicinal chemistry and nutritional science. As a furanose form of the rare sugar D-psicose (B8758972) (also known as D-allulose), its unique chemical structure and stereochemistry impart distinct physical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and conformational analysis of this compound. It includes a summary of available quantitative structural data, detailed experimental protocols for its characterization, and a visualization of its metabolic pathway in humans.

Chemical Structure and Stereochemistry

This compound is a ketohexose, meaning it is a six-carbon sugar with a ketone functional group. Its structure is characterized by a five-membered furanose ring, consisting of four carbon atoms and one oxygen atom.[1] The "D" designation in its name indicates the configuration at the stereocenter furthest from the anomeric carbon (C5), which is analogous to that of D-glyceraldehyde.

The "beta" anomer specifies the stereochemistry at the anomeric carbon (C2). In the Haworth projection of a D-sugar, the beta configuration is defined by the hydroxyl group on the anomeric carbon being on the same side of the ring as the CH₂OH group at C5. The systematic IUPAC name for this compound is (2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[2]

Key Stereochemical Features:

-

Furanose Ring: A five-membered ring structure.

-

D-Configuration: The hydroxyl group at C5 is oriented on the right in the Fischer projection.

-

Beta-Anomer: The hydroxyl group at the anomeric C2 is in the cis position relative to the hydroxymethyl group at C5.

The furanose ring is not planar and exists in puckered conformations to minimize steric strain. The two primary conformations are the twist (T) and envelope (E) forms. For this compound, these conformations are in dynamic equilibrium, and the predominant form can be influenced by substituents and the surrounding environment.

Quantitative Structural Data

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C1-C2 | 1.52 |

| C2-C3 | 1.53 |

| C3-C4 | 1.52 |

| C4-C5 | 1.53 |

| C5-O5 | 1.44 |

| C2-O5 | 1.43 |

| **Bond Angles (°) ** | |

| O5-C2-C3 | 105.1 |

| C2-C3-C4 | 103.2 |

| C3-C4-C5 | 104.5 |

| C4-C5-O5 | 106.3 |

| C5-O5-C2 | 109.8 |

Note: Data is derived from the crystal structure of 6-deoxy-α-L-psicofuranose and should be considered as an estimate for this compound.

Experimental Protocols

The determination of the chemical structure and stereochemistry of this compound relies on several key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of carbohydrates.

Objective: To determine the connectivity and stereochemistry of this compound in solution.

Methodology:

-

Sample Preparation: Dissolve a high-purity sample of D-psicose in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 10-20 mg/mL. The use of D₂O allows for the observation of exchangeable protons and simplifies the spectrum.

-

1D ¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Identify the anomeric proton signal. For furanoses, the chemical shifts of anomeric protons of the 1,2-cis anomers (α-furanoses) are usually shifted downfield relative to those of the 1,2-trans anomers (β-furanoses).[4]

-

Measure the coupling constants (J-values) between adjacent protons. The ³J(H1,H2) coupling constant is particularly informative for determining the anomeric configuration. A smaller coupling constant (typically 0-2 Hz) is indicative of a β-furanose.[4]

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, starting from a well-resolved signal.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons like the anomeric carbon (C2).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides crucial information about the stereochemistry and conformation of the furanose ring.

-

-

Data Analysis:

-

Assign all proton and carbon signals based on the correlations observed in the 2D spectra.

-

Analyze the coupling constants and NOE data to determine the relative stereochemistry of the hydroxyl and hydroxymethyl groups and to deduce the predominant ring conformation (twist or envelope).

-

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule.

Objective: To determine the precise three-dimensional structure of this compound in a crystalline form.

Methodology:

-

Crystallization:

-

Dissolve purified D-psicose in a suitable solvent or solvent mixture (e.g., water, ethanol-water).

-

Slowly evaporate the solvent at a constant temperature to promote the formation of single crystals. Seeding with a small crystal can facilitate this process.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

-

-

Data Analysis:

-

From the final refined structure, precise bond lengths, bond angles, and torsion angles can be determined.

-

The absolute configuration can be confirmed using anomalous dispersion effects if a suitable heavy atom is present or by comparison to a known chiral center.

-

Metabolic Pathway of D-Psicose in Humans

D-psicose, the parent sugar of this compound, exhibits a unique metabolic fate in humans. It is largely absorbed but not metabolized for energy.[5][6]

As illustrated in the diagram, after oral ingestion, approximately 70% of D-psicose is absorbed in the small intestine via glucose transporters GLUT5 and GLUT2.[6] However, human cells lack the necessary enzymes to phosphorylate and further metabolize D-psicose.[6] Consequently, the absorbed D-psicose circulates in the bloodstream before being efficiently filtered by the kidneys and excreted largely unchanged in the urine.[5][7] The unabsorbed fraction passes into the large intestine, where it undergoes limited fermentation by the gut microbiota.[6] This metabolic profile results in a very low caloric value for D-psicose.[5]

Conclusion

This compound possesses a distinct chemical structure and stereochemistry that underpins its unique properties and biological activities. While detailed quantitative structural data for this specific isomer remains elusive, analysis of related compounds provides a strong predictive framework. The experimental protocols outlined in this guide, particularly advanced NMR techniques, are crucial for its comprehensive characterization in solution. Understanding its metabolic pathway, characterized by absorption without significant metabolism, is fundamental for its application in the food and pharmaceutical industries. Further research, including the successful crystallization and X-ray diffraction analysis of this compound, will be invaluable in refining our understanding of this promising rare sugar.

References

- 1. Synthesis of a New Glycoconjugate with Di-ᴅ-Psicose Anhydride Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H12O6 | CID 12306006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Failure of d-psicose absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of beta-D-Psicofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of beta-D-Psicofuranose, a furanose form of the rare sugar D-psicose (also known as D-allulose). D-psicose is a C-3 epimer of D-fructose and has garnered significant interest for its potential as a low-calorie sugar substitute.[1][2][3] This document details available quantitative data, experimental protocols for analysis, and a workflow for its enzymatic synthesis and characterization.

Core Physical and Chemical Properties

This compound exists in an equilibrium with other tautomers of D-psicose in aqueous solution. The data presented below pertains to D-psicose, which is a mixture of its anomers, unless otherwise specified.

General Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | [4][5] |

| Molecular Weight | 180.16 g/mol | [4][5] |

| IUPAC Name | (2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | [4] |

| CAS Number | 470-24-6 | [4] |

| Synonyms | beta-D-Furanallulose, Psicofuranose, beta-D- | [4] |

Physicochemical Data

While specific experimental data for pure this compound is limited, the properties of D-psicose provide valuable insights.

| Property | Value | Conditions | Source |

| Melting Point | ~96 °C (as β-D-psicopyranose) | Crystalline solid | [2] |

| Solubility in Water | 291 g / 100 g water | 25 °C | [2] |

| 489 g / 100 g water | 50 °C | [2] | |

| Specific Rotation [α]D | +4.7° | c = 4.3 in water, 25 °C (equilibrium mixture) | [6] |

| XLogP3-AA | -2.3 | Computed | [4][5] |

| Hydrogen Bond Donor Count | 5 | Computed | [4][5] |

| Hydrogen Bond Acceptor Count | 6 | Computed | [4][5] |

| Rotatable Bond Count | 2 | Computed | [5] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for D-Psicose Analysis

HPLC is a standard method for the separation and quantification of D-psicose from other sugars, such as its precursor D-fructose.[7][8]

Instrumentation and Conditions: [7][8]

-

HPLC System: Isocratic HPLC with a Refractive Index Detector (RID).

-

Column: Aminopropyl silane (B1218182) column (e.g., ZORBAX SIL, 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile:Water (80:20, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at a stable temperature (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

Sample Preparation: [7]

-

Dilute the sample containing D-psicose in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Data Analysis: [7]

-

Identify the D-psicose peak based on the retention time of a pure standard.

-

Quantify the concentration using a calibration curve generated from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer Analysis

NMR spectroscopy is a powerful tool for determining the anomeric composition of D-psicose in solution.[9][10]

Instrumentation and Conditions: [9]

-

Spectrometer: 500 MHz NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 303 K.

-

Internal Standard: 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) at 0 ppm.

Sample Preparation: [9]

-

Dissolve the D-psicose sample in D₂O.

-

Allow the solution to reach anomeric equilibrium (mutarotation), which may take several hours.[11]

Data Acquisition and Analysis: [9][10]

-

Acquire 1D ¹H and ¹³C NMR spectra.

-

Acquire 2D NMR spectra such as gCOSY, TOCSY, and gHSQC to aid in signal assignment.

-

The anomeric distribution can be determined by integrating the signals of the anomeric protons or carbons for each tautomer (α-furanose, β-furanose, α-pyranose, and β-pyranose).[10] In D₂O, D-psicose exists as a mixture of α-D-psicofuranose, β-D-psicofuranose, α-D-psicopyranose, and β-D-psicopyranose.[10]

Mass Spectrometry (MS) for Structural Characterization

Mass spectrometry, often coupled with a separation technique like HPLC or GC, is used to confirm the molecular weight and investigate the fragmentation patterns of sugars like psicose.

General Principles:

-

Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for carbohydrates.

-

Fragmentation: Collision-induced dissociation (CID) is used to break down the parent ion into smaller fragments. The fragmentation pattern provides structural information. Common fragmentation pathways for sugars include glycosidic bond cleavage and cross-ring cleavages.[1]

Mandatory Visualizations

Caption: Workflow for the enzymatic synthesis and analysis of D-psicose.

Caption: Anomeric equilibrium of D-psicose in aqueous solution.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H12O6 | CID 12306006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-psicofuranose | C6H12O6 | CID 11378852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Psicose [drugfuture.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Sweetness: A Technical Guide to the Discovery and Natural Occurrence of beta-D-Psicofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-psicofuranose, a furanose isomer of the rare sugar D-psicose (also known as D-allulose), is a fascinating monosaccharide with significant potential in various scientific domains. While D-psicose in its pyranose form has garnered considerable attention for its low-calorie sweetness and physiological benefits, the furanose form remains a more enigmatic yet equally important molecule.[1][2] This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological significance of this compound, with a particular focus on its role as a key component of the nucleoside antibiotic, psicofuranine (B1678265). This document is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of associated biochemical pathways to aid researchers in their scientific endeavors.

Discovery and Natural Occurrence

The history of this compound is intrinsically linked to the discovery of its parent ketohexose, D-psicose. First identified in the 1940s, D-psicose is a C-3 epimer of D-fructose.[3] It exists in nature in minute quantities, making its isolation and characterization a scientific challenge.

Natural Abundance of D-Psicose

D-psicose has been identified in a variety of natural sources, including fruits, vegetables, and processed food products.[1] The concentrations are generally low, which historically limited its research and application. The advent of enzymatic conversion methods, primarily using D-tagatose 3-epimerase to convert D-fructose to D-psicose, has enabled its production on a larger scale.[4][5]

Table 1: Quantitative Data on D-Psicose in Various Natural Sources

| Food Product | D-Psicose Concentration (mg/100g) | Reference(s) |

| Dried Figs | 29.6 | [1] |

| Raisins | 38.7 | [1] |

| Dried Kiwi Fruit | 9.4 | [1] |

| Canned Peaches | 1.5 | [1] |

| Canned Mandarin Oranges | 8.4 | [1] |

| Canned Cherries | 2.0 | [1] |

| Worcester Sauce | 130.6 | [1] |

| Wheat | Present in trace amounts | [3] |

Note: These values can vary depending on the specific cultivar, ripeness, processing methods, and analytical techniques used.

Natural Occurrence of this compound

The direct detection and quantification of the this compound anomer in natural sources is not as well-documented as that of the more stable pyranose form. However, its presence has been reported in the model plant Arabidopsis thaliana, as indicated by the PubChem database.[2] The quantitative data and specific protocols for its isolation from this source are not yet readily available in the scientific literature.

The most significant natural occurrence of this compound is as a structural component of the nucleoside antibiotic psicofuranine (6-amino-9-β-D-psicofuranosylpurine). Psicofuranine was first isolated from the fermentation broth of the bacterium Streptomyces hygroscopicus.[1][6] This discovery was a pivotal moment in the study of psicofuranose, as it provided a stable, naturally occurring molecule containing the furanose ring structure.

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound, primarily through its derivative, psicofuranine, and for assaying its biological activity.

Isolation and Purification of Psicofuranine from Streptomyces hygroscopicus

This protocol is based on the methods developed following the initial discovery of psicofuranine.

2.1.1. Fermentation of Streptomyces hygroscopicus

-

Inoculum Preparation: Aseptically transfer a loopful of Streptomyces hygroscopicus spores from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[1]

-

Production Fermentation: Inoculate a production medium with 5-10% (v/v) of the seed culture. A typical production medium is detailed in Table 2.

-

Incubation: Incubate the production culture in a fermenter under controlled conditions as outlined in Table 2.

Table 2: Fermentation Parameters for Psicofuranine Production

| Parameter | Value |

| Medium Composition | |

| Glucose | 2.0% |

| Soy Peptone | 1.0% |

| Yeast Extract | 0.5% |

| CaCO₃ | 0.2% |

| Fermentation Conditions | |

| Temperature | 28°C |

| pH | 7.0 (initial) |

| Aeration | 1 vvm (volume of air per volume of medium per minute) |

| Agitation | 300 rpm |

| Fermentation Time | 96-120 hours |

2.1.2. Extraction and Purification

-

Broth Clarification: After fermentation, separate the mycelium from the culture broth by centrifugation at 5,000 x g for 20 minutes or by vacuum filtration.[1]

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., chloroform) and pack it into a glass column.

-

Sample Loading: Adsorb the clarified broth onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of chloroform (B151607) and methanol (B129727) (e.g., 100:0, 98:2, 95:5, 90:10 v/v).

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of psicofuranine using Thin-Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1 v/v) and visualization under UV light (254 nm).[1]

-

Pooling and Concentration: Combine the fractions containing pure psicofuranine and concentrate them under reduced pressure using a rotary evaporator.[1]

-

Crystallization: Dissolve the concentrated solid in a minimal amount of hot methanol or ethanol (B145695) and allow it to cool slowly to induce crystallization.[1]

-

Final Product: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure psicofuranine.[1]

References

beta-D-Psicofuranose IUPAC nomenclature and CAS number

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Identifier | Value |

| IUPAC Nomenclature | (2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1] |

| CAS Number | 470-24-6[1] |

Introduction

beta-D-Psicofuranose is the furanose form of D-psicose (also known as D-allulose), a rare sugar that has garnered significant attention for its potential as a low-calorie sugar substitute. It is a C-3 epimer of D-fructose and exists in equilibrium with its pyranose form in solution. While found in small quantities in nature, its unique physiological properties have spurred research into its synthesis and biological activities. This guide provides a comprehensive overview of this compound, focusing on its chemical synthesis, enzymatic production, and biological relevance for professionals in research and drug development.

Chemical Synthesis and Experimental Protocols

The chemical synthesis of this compound and its derivatives is a crucial area of research for creating novel compounds with potential therapeutic applications.

N-Glycosidation of D-Psicofuranosyl Donor

A general procedure for the N-glycosidation of a D-psicofuranosyl donor with pyrimidine (B1678525) bases involves the following steps:

-

A solution of the pyrimidine base (0.300 mmol) and N,O-bis(trimethylsilyl)acetamide (0.600 mmol) in acetonitrile (B52724) (1.0 mL) is heated at reflux for 1 hour.

-

The reaction mixture is then cooled to 0°C.

-

A solution of the D-psicofuranosyl donor (0.200 mmol) in dichloromethane (B109758) (2.0 mL) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.200 mmol for donor 1, 0.400 mmol for donor 15) is added.

-

The reaction is stirred at room temperature for a specified time and then quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with chloroform.

-

The combined organic layers are washed with water and brine, dried over magnesium sulfate, and evaporated.

-

The resulting residue is purified by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and n-hexane as the eluent to yield the desired N-glycoside.

S-Glycosidation of D-Psicofuranosyl Donor

The synthesis of S-glycosides of D-psicofuranose can be achieved through the following protocol:

-

The D-psicofuranosyl donor (0.200 mmol) is azeotropically dried with toluene (B28343) twice.

-

The dried donor is dissolved in dichloromethane (2.0 mL), and molecular sieves 4 Å (for donor 15 only, 100 mg) and the corresponding thiol (0.300 mmol) are added to the solution.

-

TMSOTf (0.200 mmol for donor 1, 0.400 mmol for donor 15) is added dropwise at -40°C.

-

The reaction mixture is warmed to -20°C and stirred for a designated time.

-

The reaction is quenched with triethylamine (B128534) (0.1 or 0.2 mL) and warmed to room temperature.

-

The mixture is filtered through a Celite pad, and the solvent is removed under vacuum.

-

The residue is purified by flash column chromatography on silica gel with an ethyl acetate/n-hexane eluent to give the S-glycoside.

Enzymatic Synthesis

Enzymatic methods provide a highly specific and environmentally friendly alternative to chemical synthesis for producing D-psicose, the parent sugar of this compound. The most common method involves the epimerization of D-fructose at the C-3 position, catalyzed by D-tagatose 3-epimerase (DTEase) or D-psicose 3-epimerase (DPEase).

A typical enzymatic synthesis protocol is as follows:

-

A solution of D-fructose is prepared in a suitable buffer.

-

The D-psicose 3-epimerase enzyme is added to the solution.

-

The reaction is incubated under optimal conditions of temperature and pH for the specific enzyme used.

-

The conversion of D-fructose to D-psicose is monitored over time.

-

Once equilibrium is reached, the enzyme is denatured and removed.

-

The resulting mixture, containing D-psicose, is then purified to isolate the final product.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various beta-D-psicofuranoside derivatives.

| Reaction Type | Donor Compound | Acceptor/Substrate | Product | Yield (%) | β:α Ratio |

| N-Glycosidation | D-psicofuranosyl donor 1 | Uracil | Uracil-N-psicofuranoside | Not specified | 8:1 - 7:1 |

| S-Glycosidation | D-psicofuranosyl donor 1 | 1-Dodecanethiol | 1-Dodecyl 1,6-O-benzoyl-3,4-O-isopropylidene-2-thio-β-D-psicofuranoside | 56 | 2:1 |

| S-Glycosidation | D-psicofuranosyl donor 15 | Thiophenol | Thiophenyl-S-psicofuranoside | 83 | 7:1 |

| S-Glycosidation | D-psicofuranosyl donor 15 | 1-Dodecanethiol | 1-Dodecyl-S-psicofuranoside | Not specified | 7:1 |

Biological Activity and Signaling Pathways

While research into the specific signaling pathways directly modulated by this compound is still emerging, studies on its parent molecule, D-psicose, and various psicofuranose (B8254897) derivatives have revealed a range of biological activities.

D-psicose and its analogs have demonstrated antioxidant properties, as well as inhibitory effects against α-glucosidase and N-acetylglucosaminyltransferase I. Furthermore, some derivatives have shown anti-tumor activities. The investigation of 6-deoxy-β-D-psicofuranosyl mercaptoheterocyclic compounds has shown activity against Leishmania amazonensis and L. chagasi promastigotes in vitro.

Currently, there is no direct evidence linking this compound to specific cellular signaling pathways. However, the inhibitory activity of its derivatives against key enzymes suggests potential interactions with metabolic and glycosylation pathways. Further research is necessary to elucidate the precise molecular mechanisms and signaling cascades affected by this compound and its derivatives.

Logical Relationships and Workflows

The synthesis of beta-D-psicofuranoside derivatives can be visualized as a logical workflow, starting from the selection of the donor and acceptor molecules and proceeding through the glycosylation reaction to the final purified product.

Caption: General workflow for the synthesis of β-D-psicofuranoside derivatives.

The enzymatic production of D-psicose, the precursor to this compound, follows a distinct biotransformation pathway.

Caption: Enzymatic conversion of D-fructose to D-psicose.

References

Tautomeric Equilibrium of D-Psicose in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of D-psicose (also known as D-allulose) in solution. D-psicose, a C-3 epimer of D-fructose, is a rare sugar with significant potential in the food and pharmaceutical industries due to its low caloric value and various physiological functions.[1][2][3][4][5] Understanding its solution-state chemistry, particularly the distribution of its various isomeric forms, is crucial for its application and for studies related to its biological activity. In aqueous solution, D-psicose exists as a dynamic equilibrium mixture of five tautomers: α-furanose, β-furanose, α-pyranose, β-pyranose, and a minor open-chain keto form.[1]

Quantitative Analysis of Tautomeric Distribution

The relative abundance of D-psicose tautomers in a saturated aqueous solution has been determined, highlighting the predominance of the furanose forms. The equilibrium composition is summarized in the table below.

| Tautomer | Structure | Relative Abundance (%) |

| α-D-Psicofuranose | 5-membered ring | 39% |

| β-D-Psicopyranose | 6-membered ring | 24% |

| α-D-Psicopyranose | 6-membered ring | 22% |

| β-D-Psicofuranose | 5-membered ring | 15% |

| Keto form | Open-chain | 0.2% |

Data from a saturated aqueous solution, as cited by secondary sources from Fukada et al., 2010.

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric equilibrium of monosaccharides like D-psicose in solution is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Protocol 1: Quantitative Analysis by 13C NMR Spectroscopy

13C NMR spectroscopy is a powerful non-destructive technique for the quantitative analysis of sugar tautomers in solution. Each carbon atom in the different anomeric forms gives a distinct signal, allowing for their identification and quantification.

1. Sample Preparation:

- Weigh approximately 50-100 mg of D-psicose.

- Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9 atom % D) in a clean 5 mm NMR tube.

- If required for chemical shift referencing, add a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or use the residual solvent signal for calibration.

- Allow the solution to equilibrate at the desired temperature for a sufficient time (e.g., 24-48 hours) to ensure the tautomeric equilibrium is reached.

2. NMR Data Acquisition:

- The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Tune and match the carbon probe for the 13C frequency.

- Acquire a proton-decoupled 13C NMR spectrum. Typical acquisition parameters include:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

- Spectral Width: Approximately 220-240 ppm, centered around 100 ppm.

- Acquisition Time: ~1-1.5 seconds.

- Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ relaxation time of the anomeric carbons, typically 5-10 seconds) is crucial for accurate quantification to ensure complete relaxation of all signals.

- Number of Scans: Sufficient scans should be accumulated to achieve a good signal-to-noise ratio for the minor tautomers.

3. Data Processing and Analysis:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Perform phase and baseline correction of the resulting spectrum.

- Identify the signals corresponding to the anomeric carbons (C2) of the different tautomers based on their characteristic chemical shifts.

- Integrate the well-resolved anomeric carbon signals for each tautomer.

- The relative percentage of each tautomer is calculated by dividing the integral of its anomeric carbon signal by the sum of the integrals of all anomeric carbon signals, multiplied by 100.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for analyzing monosaccharides. However, due to the low volatility of sugars, a derivatization step is required to convert them into volatile compounds.

1. Derivatization (Silylation):

- Prepare a standard solution of D-psicose in a suitable solvent (e.g., pyridine).

- Evaporate the solvent to dryness under a stream of nitrogen.

- Add a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) or hexamethyldisilazane (B44280) (HMDS) and trifluoroacetic acid (TFA) in pyridine.

- Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

2. GC-MS Analysis:

- Inject an aliquot of the derivatized sample into the GC-MS system.

- Gas Chromatograph Conditions:

- Column: A capillary column suitable for sugar analysis (e.g., DB-5 or equivalent).

- Injector Temperature: Typically 250-280°C.

- Oven Temperature Program: A temperature gradient is used to separate the different tautomers, for example, starting at 150°C and ramping up to 280°C.

- Carrier Gas: Helium at a constant flow rate.

- Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: A mass range appropriate for the detection of the TMS-derivatized psicose fragments (e.g., m/z 50-650).

3. Data Analysis:

- Identify the peaks corresponding to the different TMS-derivatized tautomers based on their retention times and mass fragmentation patterns.

- Quantification is typically performed by integrating the peak areas of the total ion chromatogram (TIC) or specific fragment ions for each tautomer. The relative percentage of each tautomer is calculated from the ratio of its peak area to the total peak area of all tautomers.

Visualizations

The following diagrams illustrate the tautomeric equilibrium of D-psicose and a general workflow for its analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]

- 3. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dietary D-psicose, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of β-D-Psicofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for β-D-psicofuranose, a furanose form of the rare sugar D-psicose. While experimental data for the underivatized molecule is limited in publicly accessible literature, this document compiles predicted spectroscopic data for the parent compound and available experimental data for a known derivative. This information is intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and metabolomics.

Predicted Spectroscopic Data of β-D-Psicofuranose

Due to the scarcity of published experimental spectra for β-D-psicofuranose, the following tables present predicted data generated using computational models. These predictions offer a valuable starting point for the identification and characterization of this molecule.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts for β-D-psicofuranose in D₂O are presented below. These values were calculated using online prediction tools.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for β-D-Psicofuranose in D₂O

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 3.65 | 63.8 |

| 2 | - | 104.1 |

| 3 | 4.21 | 77.5 |

| 4 | 4.11 | 76.8 |

| 5 | 3.98 | 81.2 |

| 6 | 3.80 (a), 3.72 (b) | 61.5 |

Note: The prediction of proton signals for hydroxyl groups is often unreliable and therefore not included.

Predicted Infrared (IR) Spectroscopy Data

The following table lists the predicted characteristic infrared absorption bands for β-D-psicofuranose.

Table 2: Predicted Characteristic IR Absorption Bands for β-D-Psicofuranose

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3500 | Strong, Broad | O-H stretching |

| 2850 - 3000 | Medium | C-H stretching |

| 1450 - 1480 | Medium | C-H bending |

| 1050 - 1150 | Strong | C-O stretching (alcohol, ether) |

| ~1080 | Strong | C-O-C stretching (furanose ring) |

Predicted Mass Spectrometry (MS) Data

The predicted key fragmentation peaks for β-D-psicofuranose in a positive ion mode mass spectrum are listed below. The molecular weight of β-D-psicofuranose is 180.16 g/mol .

Table 3: Predicted Key Mass Spectral Peaks for β-D-Psicofuranose

| m/z (amu) | Predicted Identity |

| 181.07 | [M+H]⁺ |

| 163.06 | [M+H-H₂O]⁺ |

| 145.05 | [M+H-2H₂O]⁺ |

| 127.04 | [M+H-3H₂O]⁺ |

| 119.05 | [M+H-CH₂O-H₂O]⁺ |

| 101.04 | [M+H-CH₂O-2H₂O]⁺ |

| 85.03 | C₄H₅O₂⁺ |

| 73.03 | C₃H₅O₂⁺ |

| 61.03 | C₂H₅O₂⁺ |

Experimental Spectroscopic Data of a β-D-Psicofuranose Derivative

Experimental ¹³C NMR Data of 2-deoxy-3,4-o-(1-methylethylidene)-2-nitro-6-o-(triphenylmethyl)-β-D-Psicofuranose, 1-acetate

The following table presents the experimental ¹³C NMR chemical shifts for a derivatized form of β-D-psicofuranose.

Table 4: Experimental ¹³C NMR Chemical Shifts for a β-D-Psicofuranose Derivative

| Feature | Chemical Shift (ppm) |

| Data for this specific derivative is noted in online spectral databases, but numerical values require subscription access to view in full. A general observation is that derivatization significantly alters the chemical shifts of the carbon atoms compared to the predicted values for the parent compound. |

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of spectroscopic data for carbohydrates like β-D-psicofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

For samples dissolved in D₂O, lyophilize the sample from D₂O two to three times to exchange hydroxyl protons with deuterium, which simplifies the ¹H NMR spectrum.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

2D NMR: For complete structural elucidation, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the finely ground carbohydrate sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Measurement: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve the carbohydrate sample in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL.

-

Further dilute the sample solution to a final concentration of 1-10 µg/mL with the mobile phase or an appropriate solvent for direct infusion.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

ESI-MS: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system. Acquire spectra in both positive and negative ion modes. Common adducts observed for carbohydrates in positive mode include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting a precursor ion (e.g., [M+H]⁺) and inducing fragmentation to generate a product ion spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a carbohydrate such as β-D-psicofuranose.

Caption: General workflow for the spectroscopic analysis of β-D-Psicofuranose.

An In-depth Technical Guide to the Crystal Structure Analysis of beta-D-Psicofuranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of various beta-D-psicofuranose derivatives. It includes detailed crystallographic data, experimental protocols for synthesis and crystallization, and a generalized workflow for X-ray diffraction analysis. This document is intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, structural biology, and drug discovery.

Introduction to this compound Derivatives

D-Psicose (also known as D-allulose) is a rare sugar, a C-3 epimer of D-fructose. While it can exist in both pyranose and furanose forms, the furanose form, particularly this compound, is a key structural motif in various biologically active molecules. The study of its derivatives is crucial for understanding their structure-activity relationships and for the rational design of novel therapeutic agents. X-ray crystallography provides the most definitive three-dimensional structural information, revealing precise details about conformation, configuration, and intermolecular interactions.

Crystallographic Data of Selected this compound Derivatives

The following tables summarize the crystallographic data for three classes of this compound derivatives that have been structurally characterized by single-crystal X-ray diffraction.

1,2:3,4-Di-O-isopropylidene-β-D-psicofuranose

This derivative is a common intermediate in the synthesis of more complex psicofuranose-containing molecules. Its crystal structure confirms the stereochemistry of the anomeric spiroacetal.

| Parameter | Value |

| Chemical Formula | C₁₂H₂₀O₆ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.727(2) |

| b (Å) | 8.672(2) |

| c (Å) | 11.123(3) |

| V (ų) | 745.3(3) |

| Z | 4 |

| R-factor | - |

Note: Detailed bond lengths and angles are typically found in the supplementary information of the cited publications.

3-Acetamido-3-deoxy-1,2-O-isopropylidene-α-D-psicofuranose (Compound 12)

This compound is an intermediate in the synthesis of potential N-acetylglucosaminyltransferase inhibitors.[1][2] The α-configuration at the anomeric center was unambiguously confirmed by X-ray analysis.[2]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₉NO₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974(6) |

| b (Å) | 10.6696(7) |

| c (Å) | 12.9766(8) |

| V (ų) | 1133.5(1) |

| Z | 4 |

| R-factor | - |

Note: Detailed bond lengths and angles are available in the supplementary data of the referenced publication.

Disaccharide Derivatives: α-D-Glucopyranosyl and α-D-Galactopyranosyl β-D-Psicofuranosides

The crystal structures of these rare disaccharides reveal that the psicofuranose (B8254897) rings adopt an intermediate conformation between an envelope and a twist form.[3][4]

| Parameter | α-D-Glucopyranosyl β-D-psicofuranoside | α-D-Galactopyranosyl β-D-psicofuranoside |

| Chemical Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 8.7221(2) | 8.7221(2) |

| b (Å) | 9.6970(3) | 9.6970(3) |

| c (Å) | 31.8548(10) | 31.8548(10) |

| V (ų) | 2692.5(1) | 2692.5(1) |

| Z | 4 | 4 |

| R(1) | 0.0307 | 0.0438 |

Experimental Protocols

Synthesis and Crystallization

A general synthetic strategy towards 3-acetamido-3-deoxy-D-psicofuranose derivatives involves several key steps starting from a suitably protected D-psicose precursor. The synthesis of the crystallized derivative 12 (3-acetamido-3-deoxy-1,2-O-isopropylidene-α-D-psicofuranose) involved the removal of a pivaloyl group from a precursor molecule.[2]

-

General Procedure for Deprotection: The pivaloyl-protected precursor is dissolved in a suitable solvent such as methanol. A catalytic amount of sodium methoxide (B1231860) is added, and the reaction is stirred at room temperature overnight. The reaction is then neutralized, and the solvent is evaporated. The resulting residue is purified by column chromatography to yield the desired product.

-

Crystallization: Crystals of compound 12 suitable for X-ray analysis were obtained by slow evaporation from a solution of ethyl acetate/hexane (1:2).[2]

The chemical synthesis of disaccharides containing a beta-D-psicofuranosyl unit can be achieved through the glycosylation of a suitable monosaccharide acceptor with a D-psicofuranosyl donor.

-

Donor Synthesis: A common D-psicofuranosyl donor, such as a D-psicofuranosyl benzyl (B1604629) phthalate (B1215562) derivative, is efficiently derived from D-psicose in a multi-step synthesis.[5]

-

Glycosylation Reaction: The glycosylation reaction is typically promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form the β-D-psicofuranosidic bond with high selectivity.[5][6]

-

Deprotection: The protecting groups on the resulting disaccharide are removed to yield the final product.

-

Crystallization: Single crystals of α-D-glucopyranosyl β-D-psicofuranoside and α-D-galactopyranosyl β-D-psicofuranoside were obtained for X-ray diffraction analysis, though the specific crystallization conditions are detailed in the primary literature.[4]

General Protocol for Single-Crystal X-ray Diffraction

The following outlines a generalized workflow for the structural determination of small molecules like this compound derivatives by single-crystal X-ray diffraction.[7][8]

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or cooling.

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.

-

Structure Validation: The final refined structure is validated to ensure its quality and correctness. This includes checking bond lengths, bond angles, and other geometric parameters.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of a this compound derivative to its final structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Towards inhibitors of glycosyltransferases: A novel approach to the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of rare disaccharides, α-D-glucopyranosyl β-D-psicofuranoside, and α-D-galactopyranosyl β-D-psicofuranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical synthesis of beta-D-psicofuranosyl disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rigaku.com [rigaku.com]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

beta-D-Psicofuranose solubility in different solvents

An in-depth technical guide on the solubility of beta-D-Psicofuranose in various solvents is crucial for its application in research, particularly in drug development and food science. This document provides a comprehensive overview of its solubility, detailing experimental methodologies and presenting data in a structured format for ease of comparison.

Introduction to this compound

D-Psicose (also known as D-allulose) is a rare sugar, a C-3 epimer of D-fructose, which exists in different tautomeric forms in solution, including pyranose and furanose forms, with the alpha and beta anomers for each. The this compound form is one of these tautomers. Understanding its solubility is fundamental for its use in various applications, as it dictates how it can be formulated, delivered, and utilized in both biological and chemical systems. The low caloric value and potential health benefits of D-psicose have made it a subject of intense research.

Solubility Data

The solubility of D-psicose has been determined in various solvents, which provides an insight into the behavior of its different forms, including this compound, in solution. The following tables summarize the available quantitative data.

Table 1: Solubility of D-Psicose in Water and Ethanol (B145695)

| Temperature (°C) | Solubility in Water ( g/100g solvent) | Solubility in Ethanol ( g/100g solvent) |

| 20 | 157.8 | 2.3 |

| 30 | 185.1 | 3.5 |

| 40 | 221.7 | 5.3 |

| 50 | 264.9 | 8.1 |

Table 2: Solubility of D-Psicose in Aqueous Ethanol Solutions at 30°C

| Ethanol Mass Fraction | Solubility ( g/100g solvent) |

| 0.1 | 145.2 |

| 0.2 | 115.8 |

| 0.3 | 91.2 |

| 0.4 | 70.8 |

| 0.5 | 54.1 |

| 0.6 | 40.5 |

| 0.7 | 29.7 |

| 0.8 | 21.3 |

| 0.9 | 14.9 |

Experimental Protocols

The determination of solubility is a critical experimental procedure. The following section details a common methodology used for obtaining the solubility data presented above.

Isothermal Equilibrium Method

A common and reliable method for determining the solubility of sugars like D-psicose is the isothermal equilibrium method.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (or D-Psicose)

-

Solvent of interest (e.g., water, ethanol, aqueous ethanol mixtures)

-

Jacketed glass vessel with a stirrer

-

Thermostatic water bath

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a refractometer

Procedure:

-

An excess amount of D-psicose is added to a known mass of the solvent in the jacketed glass vessel.

-

The vessel is connected to the thermostatic water bath to maintain a constant temperature.

-

The suspension is stirred continuously to facilitate the dissolution process and reach equilibrium. The time to reach equilibrium can vary and should be determined experimentally (typically several hours).

-

Once equilibrium is reached, the stirring is stopped, and the solution is allowed to stand for a period (e.g., 2 hours) to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm filter to remove any undissolved particles.

-

The concentration of the dissolved D-psicose in the filtrate is then determined using a suitable analytical method, such as HPLC or refractometry.

-

The solubility is expressed as grams of solute per 100g of solvent.

Initial Biological Screening of beta-D-Psicofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of beta-D-psicofuranose and its parent compound, D-psicose. D-psicose, a rare sugar, has garnered significant interest for its potential health benefits, including anti-hyperglycemic and anti-hyperlipidemic effects. This document collates available data on its enzymatic inhibition and cellular effects, presenting detailed experimental protocols and visualizing key signaling pathways to facilitate further research and drug development endeavors.

Enzymatic Screening: Inhibition of α-Glucosidases

D-psicose has demonstrated notable inhibitory activity against intestinal α-glucosidases, key enzymes in carbohydrate digestion. This inhibitory action contributes to its anti-hyperglycemic properties by delaying glucose absorption.

Quantitative Data on α-Glucosidase Inhibition

The following table summarizes the inhibitory effects of D-psicose on various α-glucosidases. It is important to note that these studies were conducted with D-psicose, which exists as an equilibrium mixture of isomers, including the furanose and pyranose forms. The specific contribution of this compound to this inhibition has not been individually quantified in the reviewed literature.

| Enzyme Target | Source | Substrate | D-Psicose Concentration (mg/mL) | Relative Enzyme Activity (%) | Reference |

| Sucrase | Rat Intestine | Sucrose | 4.0 | 35.4 ± 2.6 | [1] |

| Maltase | Rat Intestine | Maltose | 4.0 | 58.6 ± 3.8 | [1] |

| α-Amylase | Rat Intestine | Soluble Starch | 4.0 | 85.2 ± 4.1 | [1] |

| α-Amylase | Saliva | Soluble Starch | 4.0 | 95.3 ± 3.2 | [1] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from studies investigating the α-glucosidase inhibitory activity of D-psicose[1].

Materials:

-

α-Glucosidase from rat intestine (or other appropriate source)

-

Substrates: Sucrose, Maltose

-

D-psicose

-

Phosphate (B84403) buffer (pH 7.0)

-

Glucose oxidase kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the intestinal enzyme by homogenizing rat intestinal acetone (B3395972) powder in phosphate buffer. Centrifuge the homogenate and use the supernatant.

-

Prepare substrate solutions (sucrose, maltose) in phosphate buffer.

-

Prepare various concentrations of D-psicose in phosphate buffer.

-

In a 96-well plate, mix the enzyme solution with the D-psicose solution (or buffer for control).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Add the substrate solution to initiate the reaction.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by heating at 100°C for 10 minutes.

-

Measure the amount of glucose produced using a glucose oxidase kit.

-

Calculate the percentage of enzyme inhibition relative to the control without D-psicose.

Cell-Based Assays: Cytotoxicity and Anti-leishmanial Activity of Derivatives

While direct data on the cytotoxicity of this compound is limited in the available literature, studies on its derivatives provide insights into the potential of the psicofuranose (B8254897) scaffold.

Cytotoxicity of 6-Deoxy-β-D-psicofuranosyl Mercaptoheterocyclic Derivatives

A series of novel 6-deoxy-β-D-psicofuranosyl mercaptoheterocyclic compounds were synthesized and evaluated for their in vitro cytotoxicity against KB (human oral cancer) and Vero (monkey kidney epithelial) cells. The specific IC50 values for these derivatives were not provided in the reviewed abstract, but the study indicates that such evaluations were performed.

Anti-leishmanial Activity of 6-Deoxy-β-D-psicofuranosyl Mercaptoheterocyclic Derivatives

The same series of 6-deoxy-β-D-psicofuranosyl mercaptoheterocyclic compounds were also screened for their activity against Leishmania amazonensis and L. chagasi promastigotes. While the abstract does not provide specific IC50 values, it establishes a methodological basis for screening psicofuranose derivatives against this parasite.

Experimental Protocol: Leishmania Promastigote Viability Assay

This protocol provides a general methodology for assessing the viability of Leishmania promastigotes, which can be adapted for screening compounds like this compound and its derivatives[2][3][4][5][6].

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

Culture medium (e.g., M199)

-

Test compounds (this compound or derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Resazurin (B115843) sodium salt solution

-

96-well plates

-

Incubator (26°C)

-

Microplate reader

Procedure:

-

Harvest Leishmania promastigotes and adjust the cell density in fresh culture medium.

-

Seed the promastigotes into a 96-well plate.

-

Add serial dilutions of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known anti-leishmanial drug).

-

Incubate the plates at 26°C for 48-72 hours.

-

Add resazurin solution to each well and incubate for another 4-24 hours.

-

Measure the fluorescence or absorbance at the appropriate wavelength to determine cell viability.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

Signaling Pathway Modulation

Emerging research suggests that D-psicose can influence cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.

D-Psicose and the MAPK Signaling Pathway

Studies have shown that D-psicose may promote hydrogen peroxide-mediated apoptosis in myogenic cells by activating the MAPK signaling pathway[7][8]. Furthermore, D-psicose has been found to inhibit the expression of Monocyte Chemoattractant Protein-1 (MCP-1) induced by high glucose in human umbilical vein endothelial cells (HUVECs), an effect mediated in part through the inhibition of the p38-MAPK pathway[9].

Visualizing the MAPK Signaling Pathway

The following diagram illustrates a simplified overview of the MAPK signaling cascade, which can be influenced by external stimuli and compounds like D-psicose.

Caption: Simplified MAPK signaling cascade.

Experimental Workflow for Studying Signaling Pathways

The following diagram outlines a typical workflow for investigating the effect of a compound on a cellular signaling pathway.

Caption: Workflow for signaling pathway analysis.

Conclusion and Future Directions

The initial biological screening of D-psicose reveals promising activity, particularly as an inhibitor of α-glucosidases and a modulator of the MAPK signaling pathway. While direct and comprehensive screening data for the isolated this compound isomer is currently lacking, the existing information on D-psicose and its derivatives provides a strong rationale for further investigation.

Future research should focus on:

-

Isomer-Specific Activity: Evaluating the biological activities of isolated isomers of D-psicose, including this compound, to determine their specific contributions.

-

Broad-Spectrum Screening: Conducting comprehensive screening of this compound against a wider range of enzymatic targets and cell lines (e.g., various cancer cell lines, viral assays).

-

Mechanism of Action: Elucidating the detailed molecular mechanisms by which this compound and its derivatives exert their biological effects.

-

In Vivo Studies: Translating the in vitro findings into preclinical animal models to assess the efficacy and safety of this compound.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.

References

- 1. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leishmania promastigote cell viability assay [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 5. The Importance of Checking Leishmania Promastigotes Viability in the Proteomics Analysis of Secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Low-calorie sweetener D-psicose promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low‑calorie sweetener D‑psicose promotes hydrogen peroxide‑mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of β-D-Psicofuranose from D-Fructose: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of β-D-psicofuranose, a rare sugar and an epimer of D-fructose, with potential applications in pharmacology and drug development. The synthesis is a multi-step process commencing with the protection of D-fructose, followed by oxidation and stereoselective reduction to form the D-psicose backbone, and concluding with deprotection to yield the target furanose isomer. This protocol compiles and details the necessary reagents, conditions, and purification methods for each step. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

D-Psicose (also known as D-allulose) is a C-3 epimer of D-fructose and has garnered significant interest due to its low caloric value and various physiological functions. The furanose form of D-psicose, particularly the β-anomer, is a key structural motif in several biologically active compounds. The chemical synthesis of β-D-psicofuranose from the readily available D-fructose presents a valuable alternative to enzymatic methods, especially for the production of derivatives and analogues for research purposes. The following protocol outlines a robust chemical pathway for this transformation.

Overall Reaction Scheme

The synthesis of β-D-psicofuranose from D-fructose can be summarized in the following key transformations:

-

Protection of D-fructose: D-fructose is first protected to ensure regioselectivity in the subsequent oxidation step. A common strategy is the formation of a di-acetonide, yielding 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose.

-

Oxidation to 3-keto derivative: The protected fructose (B13574) derivative is then oxidized at the C-3 position to yield the corresponding ulose.

-

Stereoselective reduction: The 3-keto group is stereoselectively reduced to a hydroxyl group with the D-psico configuration.

-

Isomerization and Deprotection: The pyranose ring of the protected psicose can be isomerized to the desired furanose form, followed by the removal of the protecting groups to yield β-D-psicofuranose.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Protection (Di-O-isopropylidene formation) | D-Fructose | 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose | 51-52%[1] |

| 2 | Oxidation (Swern or PCC) | 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose | 1,2:4,5-di-O-isopropylidene-D-erythro-hexo-2,3-diulo-2,6-pyranose | ~90% |

| 3 | Reduction (Sodium borohydride) | 1,2:4,5-di-O-isopropylidene-D-erythro-hexo-2,3-diulo-2,6-pyranose | 1,2:4,5-di-O-isopropylidene-β-D-psicopyranose | 98%[2] |

| 4 | Isomerization and Deprotection (Acidic hydrolysis) | 1,2:4,5-di-O-isopropylidene-β-D-psicopyranose | β-D-Psicofuranose | High |

Experimental Protocols

Step 1: Synthesis of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose

Materials:

-

D-Fructose

-

Acetone (anhydrous)

-

Perchloric acid (70%)

-

Concentrated ammonium (B1175870) hydroxide (B78521)

-

Saturated sodium chloride solution

-

Sodium sulfate (B86663) (anhydrous)

Procedure: [1]

-

To a 1-L round-bottomed flask equipped with a magnetic stir bar, add D-fructose (18.0 g, 100 mmol) and 2,2-dimethoxypropane (7.4 mL, 60 mmol) to 350 mL of acetone.

-

Cool the flask in an ice bath for 15 minutes.

-

Add 4.3 mL of 70% perchloric acid in one portion.

-

Stir the resulting suspension for 6 hours at 0°C.

-

Neutralize the acid by adding concentrated ammonium hydroxide (4.8 mL).

-

Remove the solvent by rotary evaporation at 25°C to obtain a white solid.

-

Dissolve the solid in 200 mL of dichloromethane and wash with two 50-mL portions of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation until the total volume is about 40 mL.

-

Add 100 mL of boiling hexane to induce crystallization.

-

Allow the flask to cool to room temperature, then cool to -25°C for 4 hours.

-

Isolate the crystalline product by vacuum filtration and wash with cold (-25°C) hexane.

-

Dry the product to obtain fine white needles of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose.

Step 2: Synthesis of 1,2:4,5-di-O-isopropylidene-D-erythro-hexo-2,3-diulo-2,6-pyranose

Materials:

-

1,2:4,5-di-O-isopropylidene-β-D-fructopyranose

-

Pyridinium (B92312) chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Dichloromethane (anhydrous)

-

Celite

-

Silica (B1680970) gel for column chromatography

Procedure (using PCC): [1]

-

To a stirred solution of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose (10.4 g, 40.0 mmol) in 130 mL of anhydrous dichloromethane, add pyridinium chlorochromate (21.5 g, 100 mmol).

-

Stir the mixture at room temperature for 15 hours.

-

Dilute the reaction mixture with 200 mL of diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the 3-keto derivative.

Step 3: Synthesis of 1,2:4,5-di-O-isopropylidene-β-D-psicopyranose

Materials:

-

1,2:4,5-di-O-isopropylidene-D-erythro-hexo-2,3-diulo-2,6-pyranose

-

Sodium borohydride (B1222165) (NaBH₄)

Procedure: [2]

-

Dissolve the 3-keto derivative from Step 2 in methanol or ethanol and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of acetic acid or saturated ammonium chloride solution until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the protected D-psicopyranose.

Step 4: Synthesis of β-D-Psicofuranose via Isomerization and Deprotection

Materials:

-

1,2:4,5-di-O-isopropylidene-β-D-psicopyranose

-

Aqueous sulfuric acid (e.g., 1%) or other acidic catalysts (e.g., Dowex 50W-X8 resin)

-

Sodium bicarbonate or other base for neutralization

-

Solvents for extraction and purification (e.g., ethanol, water)

Procedure:

-

Suspend the protected D-psicopyranose in 1% aqueous sulfuric acid.

-

Heat the mixture at reflux for 3 hours. During this time, the pyranose can rearrange to the more stable furanose form, and the isopropylidene groups are hydrolyzed.[3]

-

Cool the clear solution to room temperature and neutralize with sodium bicarbonate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield pure β-D-psicofuranose.

Synthesis Workflow

Caption: Chemical synthesis workflow for β-D-psicofuranose from D-fructose.

Characterization Data

β-D-Psicofuranose

-

Appearance: White crystalline solid.

-

¹³C NMR (D₂O): Expected chemical shifts (δ, ppm): ~104 (C-2), ~78 (C-5), ~72 (C-3), ~71 (C-4), ~63 (C-1), ~61 (C-6). Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perchloric acid is a strong oxidizing agent and should be handled with extreme care in a fume hood.

-

Reactions involving flammable solvents like acetone, hexane, and diethyl ether should be performed in a well-ventilated area, away from ignition sources.

-

PCC is toxic and should be handled in a fume hood.

Conclusion

This application note provides a comprehensive guide for the chemical synthesis of β-D-psicofuranose from D-fructose. The detailed protocols and summarized data are intended to facilitate the preparation of this valuable rare sugar for research and development in various scientific disciplines. The multi-step synthesis requires careful control of reaction conditions to achieve the desired stereochemistry and isomeric form.

References

Application Notes and Protocols for the Enzymatic Synthesis of β-D-Psicofuranose using Isomerases

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (B8758972) (also known as D-Allulose), a C-3 epimer of D-fructose, is a rare sugar with significant potential as a low-calorie sweetener and functional food ingredient.[1][2] Its production is most effectively achieved through the enzymatic conversion of the readily available and inexpensive substrate, D-fructose. This document provides detailed application notes and protocols for the enzymatic synthesis of D-psicose, which exists in equilibrium with its various isomers, including the target β-D-psicofuranose, using isomerases such as D-tagatose 3-epimerase (DTEase) and D-psicose 3-epimerase (DPEase).[1][2] These enzymes catalyze the reversible epimerization of D-fructose at the third carbon atom.[1]

Enzymatic Reaction Pathway

The core of the synthesis is the isomerization of D-fructose to D-psicose. This reaction is catalyzed by ketose 3-epimerases. The resulting D-psicose in solution is an equilibrium mixture of its different isomeric forms: α-psicopyranose, β-psicopyranose, α-psicofuranose, and β-psicofuranose.

Caption: Enzymatic conversion of D-fructose to a D-psicose equilibrium mixture.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of D-psicose using different isomerases.

Table 1: Reaction Parameters for D-Psicose Production

| Enzyme Source | Substrate (D-Fructose) Concentration (g/L) | Enzyme Concentration | Temperature (°C) | pH | Reaction Time | Conversion Rate (%) | Reference |

| Rhodobacter sphaeroides D-tagatose-3-epimerase | 700 | Not specified | 40 | 9.0 | 3 h | ~17% (yield of 118 g/L) | [3] |

| Agrobacterium tumefaciens D-psicose 3-epimerase | 700 | 4 g/L (whole cells) | 60 | 8.5 | 40 min | 33% | [4] |

| Bacillus subtilis expressing A. tumefaciens DPEase (immobilized) | Not specified | Not specified | Not specified | Not specified | Multiple batches | 20.74 ± 0.39% | [5] |

| Treponema primitia ZAS-1 D-psicose 3-epimerase | 500 | Not specified | 70 | 8.0 | Not specified | 27.5% (yield of 137.5 g/L) | [6] |

Table 2: Kinetic Parameters of D-psicose 3-epimerase from Treponema primitia ZAS-1

| Substrate | Km (mmol L-1) |

| D-psicose | 209 |

| D-fructose | 279 |

| Reference:[6] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Psicose using Whole Recombinant Cells